Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate

Constrained amino acid Peptidomimetic Scaffold design

Sourcing conformationally biased, quaternary amino acid building blocks with reliable purity often delays medicinal chemistry projects. Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate (CAS 1184690-35-4) resolves this as a sterically hindered α,α-disubstituted β-amino acid ester. Its free amine and tert-butyl ester on C-1 enable selective Fmoc-SPPS-compatible deprotection. - Batch-specific QA reports include NMR, HPLC, and GC data. - 95% standard purity ensures reproducible coupling and library synthesis. - Available in gram-scale quantities with rapid global logistics.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B13228337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-4-methylcyclohexane-1-carboxylate
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H23NO2/c1-9-5-7-12(13,8-6-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3
InChIKeySIMUGCCJPNUKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Tert‑Butyl 1‑Amino‑4‑methylcyclohexane‑1‑carboxylate


Tert‑butyl 1‑amino‑4‑methylcyclohexane‑1‑carboxylate (CAS 1184690‑35‑4, molecular formula C₁₂H₂₃NO₂, molecular weight 213.32 g·mol⁻¹) is a cyclohexane‑derived α,α‑disubstituted amino acid tert‑butyl ester . The molecule bears a free primary amine and a tert‑butyl ester on the same ring carbon (C‑1) together with a methyl substituent at C‑4, giving it the character of a sterically hindered, conformationally biased β‑amino acid building block [1]. Commercially, the compound is offered with a standard purity of 95% and is accompanied by batch‑specific quality‑assurance reports that typically include NMR, HPLC, and GC data .

A
Constrained α,α‑disubstituted amino acid building block with free amine and tert‑butyl ester
B
Orthogonal deprotection compatible with Fmoc/Boc strategies
C
Batch‑specific QC reports (NMR, HPLC, GC) with standard 95% purity

Why Tert‑Butyl 1‑Amino‑4‑methylcyclohexane‑1‑carboxylate Cannot Be Replaced


Although several cyclohexane‑based amino acid esters share the C₁₂H₂₃NO₂ formula, their substitution patterns and protecting‑group chemistry dictate profoundly different reactivities and conformational preferences. Shifting the amino group from C‑1 to C‑4 (as in tert‑butyl 4‑amino‑4‑methylcyclohexane‑1‑carboxylate) alters the spatial relationship between the amine and the ester, which is critical when the compound serves as a cis‑ or trans‑constrained scaffold in peptidomimetic design [1]. Likewise, replacing the tert‑butyl ester with a methyl or ethyl ester changes the steric bulk at the carboxylate and markedly affects both the rate of acid‑catalyzed deprotection and the compound’s susceptibility to premature hydrolysis during multi‑step syntheses [2]. The combination of a C‑1 quaternary amine center and a hydrolysis‑labile tert‑butyl ester makes indiscriminate substitution risky, and the quantitative evidence below defines the dimensions in which this compound measurably differs from its closest analogs.

Regioisomer: C‑4 amino substitution yields a β‑amino acid scaffold with different backbone geometry and H‑bonding patterns.
Ester type: Methyl or ethyl esters lack the mild, orthogonal acid‑cleavage profile of the tert‑butyl ester, altering multi‑step synthesis compatibility.
QC gap: Analog esters frequently lack batch‑level analytical documentation and may have lower certified purity, raising impurity risk in sensitive assays.

Differentiation of Tert‑Butyl 1‑Amino‑4‑methylcyclohexane‑1‑carboxylate from Analogs


C‑1 vs. C‑4 Amino Substitution Defines Scaffold

The target compound places the free amine and the tert‑butyl ester on the same cyclohexane carbon (C‑1), creating a quaternary α‑amino acid motif. By contrast, the regioisomer tert‑butyl 4‑amino‑4‑methylcyclohexane‑1‑carboxylate (CAS 2387920‑49‑0) positions the amine and ester on different carbons (C‑4 and C‑1, respectively), which yields a β‑amino acid architecture with fundamentally different backbone dihedral angles and hydrogen‑bonding distances [1]. No direct head‑to‑head biological comparison has been published; therefore this distinction is class‑level inference based on well‑established conformational analysis.

C‑1 vs. C‑4 Substitution
Class-level inference
1,1‑disubstituted α‑quaternary amino ester vs 1,4‑disubstituted β‑amino acid architecture
Scaffold geometry fundamentally differs
No direct biological comparison published; structural isomerism absolute
Constrained amino acid Peptidomimetic Scaffold design

tert‑Butyl Ester Orthogonal Deprotection

Tert‑butyl esters are cleaved under mildly acidic conditions (e.g., neat trifluoroacetic acid or HCl in organic solvents) while methyl and ethyl esters remain largely intact under the same conditions [1]. In practice, tert‑butyl 1‑amino‑4‑methylcyclohexane‑1‑carboxylate undergoes complete hydrolysis to 1‑amino‑4‑methylcyclohexane‑1‑carboxylic acid within minutes at room temperature when exposed to TFA, whereas the corresponding methyl ester (CAS 181300‑38‑9) requires prolonged heating with aqueous acid to achieve comparable conversion [2]. Quantitative kinetic data for this specific compound are absent from the open literature; the differential is derived from the generic rate acceleration observed across tert‑butyl esters versus primary alkyl esters (factor of ~10²–10⁴ depending on the acid concentration).

Deprotection Rate
Class-level inference
tert‑Butyl ester: rapid TFA cleavage at 25°C; methyl ester: requires prolonged reflux with 6M HCl
Orthogonal deprotection selectivity
Rate ratio ~10²–10⁴ based on amino acid ester class
Protecting group strategy Orthogonal deprotection Multi‑step synthesis

Purity and QC Documentation Advantage

Bidepharm lists the target compound with a standard purity of 95% and provides batch‑specific analytical reports including NMR, HPLC, and GC data . In contrast, several closely related analogs (e.g., ethyl 1‑amino‑4‑methylcyclohexane‑1‑carboxylate, CAS 228252‑32‑2) are often supplied without accompanying purity documentation or with lower certified purity (≤90%), increasing the risk of uncharacterized impurities interfering with biological assays or coupling reactions. While this is a cross‑study comparable observation rather than a controlled head‑to‑head study, it represents a practical differentiator for procurement decisions.

Purity & QC
Cross-study comparable
95% purity with NMR/HPLC/GC reports vs ≤90% purity often without documentation
Reduces need for in‑house re‑purification
Supplier‑level comparison; not a controlled head‑to‑head study
Quality assurance Batch consistency Procurement

4‑Methyl Conformational Bias vs. Unsubstituted

In tert‑butyl 1‑amino‑4‑methylcyclohexane‑1‑carboxylate, the methyl substituent at C‑4 exhibits a conformational free energy preference (−ΔG°) of approximately 1.7 kcal·mol⁻¹ for the equatorial position, biasing the ring flip equilibrium significantly toward the conformer with equatorial methyl [1]. The unsubstituted analog tert‑butyl 1‑aminocyclohexane‑1‑carboxylate (CAS 4507‑58‑8) lacks this bias and exists as a rapidly interconverting mixture of two equivalent chair conformers. The conformational restriction imposed by the 4‑methyl group can influence both the compound’s NMR spectroscopic signature and the accessibility of the amino group in subsequent reactions.

Conformational Bias
Class-level inference
4‑Methyl group biases >95% equatorial conformer; unsubstituted analog rapidly interconverts (50:50)
Simplifies NMR interpretation, pre‑organizes geometry
ΔG° ≈ 1.7 kcal·mol⁻¹; derived from methylcyclohexane A‑values
Conformational analysis Cyclohexane chair Steric effects

Applications of Tert‑Butyl 1‑Amino‑4‑methylcyclohexane‑1‑carboxylate


Peptidomimetic Building Block

The 1,1‑disubstituted architecture of the compound – with both the amine and the ester on the same ring carbon – makes it suitable for introducing a quaternary center into a peptide backbone. This motif is frequently employed to stabilize turn conformations or to resist proteolytic degradation. The tert‑butyl ester allows selective deprotection under conditions that leave Fmoc‑ or Boc‑protected amines intact, enabling Fmoc‑SPPS compatibility after ester cleavage [1].

NMDA Receptor Antagonist Intermediate

Amino‑alkyl‑cyclohexanes constitute a well‑documented class of uncompetitive NMDA receptor antagonists. The target compound, after removal of the tert‑butyl ester, yields the free amino acid that can be further elaborated to 1‑amino‑4‑methylcyclohexane‑based leads. The 4‑methyl substituent provides the conformational bias that has been shown in related series to influence receptor subtype selectivity [1].

Spirocyclic and Macrocyclic Library Synthesis

The quaternary amine center serves as a rigid anchor point for building spirocyclic or macrocyclic compound libraries. The tert‑butyl ester can be cleaved to reveal the carboxylic acid, which is then available for amide coupling or esterification, while the hindered amine can be selectively functionalized after appropriate activation. The trans‑1,4‑disubstitution pattern limits the number of accessible conformers, simplifying product profiles in library synthesis [1].

Application
Selection Property
Validation Focus
Peptidomimetic Building Block
Quaternary α‑amino acid scaffold with orthogonal ester
Turn conformation stabilization; compatibility with Fmoc‑SPPS after ester cleavage
NMDA Receptor Antagonist Intermediate
Conformationally biased amino acid precursor
Receptor subtype selectivity context; lead elaboration from free amino acid
Spirocyclic/Macrocyclic Library Synthesis
Rigid quaternary anchor point
Product profile simplification; amide coupling and selective amine functionalization
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